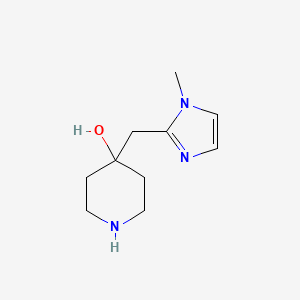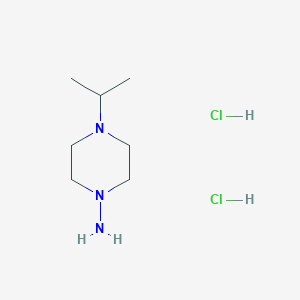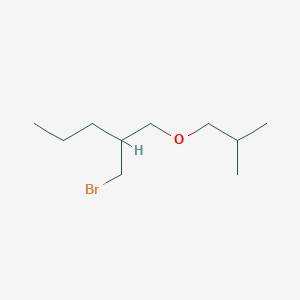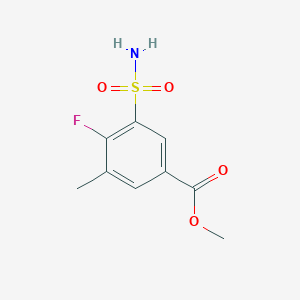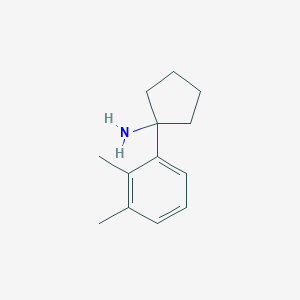![molecular formula C7H13N B15309251 (1S,6R)-2-Azabicyclo[4.2.0]octane](/img/structure/B15309251.png)
(1S,6R)-2-Azabicyclo[4.2.0]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,6R)-2-Azabicyclo[420]octane is a bicyclic organic compound that features a nitrogen atom within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-2-Azabicyclo[4.2.0]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often include the use of strong bases and solvents such as tetrahydrofuran (THF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(1S,6R)-2-Azabicyclo[4.2.0]octane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,6R)-2-Azabicyclo[4.2.0]octane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme inhibition studies. Its ability to interact with biological macromolecules makes it a valuable tool in understanding enzyme mechanisms .
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis.
Mecanismo De Acción
The mechanism of action of (1S,6R)-2-Azabicyclo[4.2.0]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom within its structure can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. This interaction can modulate biological pathways, leading to the desired therapeutic or chemical effect .
Comparación Con Compuestos Similares
Similar Compounds
(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane: This compound features a similar bicyclic structure but with additional functional groups that enhance its reactivity.
(1R,3R,6R)-1,3,4,4-tetramethylbicyclo[4.2.0]octane: Another bicyclic compound with different substituents, offering distinct chemical properties.
Uniqueness
(1S,6R)-2-Azabicyclo[4.2.0]octane is unique due to its specific stereochemistry and the presence of a nitrogen atom within its ring structure. This configuration provides unique reactivity and interaction potential, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C7H13N |
|---|---|
Peso molecular |
111.18 g/mol |
Nombre IUPAC |
(1S,6R)-2-azabicyclo[4.2.0]octane |
InChI |
InChI=1S/C7H13N/c1-2-6-3-4-7(6)8-5-1/h6-8H,1-5H2/t6-,7+/m1/s1 |
Clave InChI |
JRDCSGYCSVDPPK-RQJHMYQMSA-N |
SMILES isomérico |
C1C[C@@H]2CC[C@@H]2NC1 |
SMILES canónico |
C1CC2CCC2NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(2-(Piperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B15309188.png)


